REACTION_CXSMILES
|
C(OC(=O)[CH:7]([C:16]#[N:17])[C:8]1[CH:13]=[CH:12][N:11]=[C:10]([S:14][CH3:15])[N:9]=1)(C)(C)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:15][S:14][C:10]1[N:9]=[C:8]([CH2:7][C:16]#[N:17])[CH:13]=[CH:12][N:11]=1
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Name
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cyano-(2-methylthio-pyrimidin-4-yl)-acetic acid tert-butyl ester
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Quantity
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5.3 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(C(C1=NC(=NC=C1)SC)C#N)=O
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Name
|
|
Quantity
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800 mg
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 8 h
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Duration
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8 h
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with 1N aqueous sodium hydroxide solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (3:1 hexanes/ethyl acetate eluant)
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Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC(=N1)CC#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |